molecular formula C10H21NO2 B2708301 3-Aminodecanoic acid CAS No. 116496-49-2

3-Aminodecanoic acid

Cat. No.: B2708301
CAS No.: 116496-49-2
M. Wt: 187.283
InChI Key: SSKFRIVYCVHCQK-UHFFFAOYSA-N
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Description

3-Aminodecanoic acid is an organic compound with the molecular formula C10H21NO2 It is a derivative of decanoic acid, where an amino group is attached to the third carbon atom of the decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminodecanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of activated carbodiimides or reagents with activated benzotriazole structures to facilitate the coupling of decanoic acid with an amine . These methods offer milder conditions and higher yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides and other substituted derivatives.

Scientific Research Applications

3-Aminodecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-aminodecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The amino group allows it to participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminononanoic acid
  • 3-Aminooctanoic acid
  • 3-Aminoundecanoic acid

Uniqueness

3-Aminodecanoic acid is unique due to its specific chain length and the position of the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3-aminodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFRIVYCVHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 3-Aminodecanoic acid in naturally occurring peptides?

A1: this compound serves as a crucial building block in several bioactive cyclic peptides produced by cyanobacteria. These peptides, including laxaphycins and microginins, exhibit various biological activities, such as antifungal and protease inhibition. [, , ] The presence of 3-ADA, along with other unusual amino acids, contributes to the structural diversity and biological activity of these peptides.

Q2: Can you provide examples of peptides containing this compound and their biological activities?

A2: Certainly! Laxaphycins A, B, and E are examples of cyclic peptides containing 3-ADA. Laxaphycins A and E are undecapeptides, while Laxaphycin B is a dodecapeptide. These compounds, isolated from the terrestrial blue-green alga Anabaena laxa, demonstrate antifungal activity. [] Another group, the microginins, also incorporates 3-ADA. For instance, Microcystis aeruginosa LEGE 91341 produces a variety of microginins, some of which contain 3-ADA, and exhibit protease inhibitory activities. []

Q3: How does the structure of this compound contribute to the activity of these peptides?

A3: While specific structure-activity relationship (SAR) studies focusing solely on 3-ADA within these peptides are limited in the provided research, it's understood that the long hydrophobic chain of 3-ADA likely contributes to the overall hydrophobicity of these cyclic peptides. [, ] This property is thought to be important for their interaction with cellular targets like membranes or enzymes, ultimately influencing their biological activities.

Q4: Are there any studies on the synthesis of this compound?

A4: Yes, researchers have developed enantioselective synthetic routes for 3-ADA. These methods often involve the metal halide-mediated opening of three-membered ring structures. Such approaches allow for the controlled synthesis of both (3R)-3-Aminodecanoic acid and its stereoisomers. [, , ] This is particularly important for investigating the specific biological roles of different isomers and developing potential analogs with improved activity.

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